(8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-en-1-ylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl carbamate
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Overview
Description
The compound (8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-en-1-ylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl carbamate is a complex nitrogen-containing heterocyclic compound This compound is notable for its intricate structure, which includes multiple functional groups such as hydroxyl, methoxy, and carbamate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, typically starting with the construction of the core bicyclic structure. The process includes:
Formation of the bicyclic core: This step often involves cyclization reactions under controlled conditions.
Functional group modifications: Introduction of hydroxyl, methoxy, and carbamate groups through specific reagents and catalysts.
Final assembly: Coupling reactions to attach the prop-2-en-1-ylamino group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Use of high-efficiency catalysts: To speed up reactions and reduce by-products.
Continuous flow reactors: For better control over reaction conditions and scalability.
Purification techniques: Such as chromatography and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of methoxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Typically performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Commonly achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often carried out using nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield ketones or aldehydes.
Reduction: Can produce alcohols.
Substitution: Can result in a variety of substituted derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential, particularly as an HER2 inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For instance, as an HER2 inhibitor, it binds to the HER2 receptor, blocking its activity and thereby inhibiting cell proliferation . The pathways involved include:
PI3K-AKT pathway: Inhibition of this pathway can lead to reduced cell survival and proliferation.
MAPK pathway: Modulation of this pathway affects cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
(8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-en-1-ylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl carbamate: can be compared with other nitrogen-containing heterocyclic compounds such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups and its specific mechanism of action as an HER2 inhibitor. This makes it a valuable candidate for further research and development in the field of targeted cancer therapies.
Properties
Molecular Formula |
C31H43N3O8 |
---|---|
Molecular Weight |
585.7 g/mol |
IUPAC Name |
[(8S,9S,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C31H43N3O8/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35/h8-11,15-17,19,24-25,27,29,33,36H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38)/t17-,19+,24+,25+,27-,29+/m1/s1 |
InChI Key |
AYUNIORJHRXIBJ-JDHGPBJTSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](C=C([C@@H]([C@H](C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)C)OC)OC(=O)N)C)C)O)OC |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)C)OC)OC(=O)N)C)C)O)OC |
Synonyms |
17-(allylamino)-17-demethoxy-geldanamycin 17-(allylamino)-17-demethoxygeldanamycin 17-AAG 17-allyl-aminogeldanamycin 17-allylamino-17-demethoxygeldanamycin 17-allylamino-17-demethoxygeldanamycin hydroquinone 17-allylamino-17-demethoxygeldanamycin hydroquinone salt 17-allylamino-geldanamycin 17-allylaminogeldanamycin 17-N-allylamino-17-demethoxygeldanamycin 17AAG CNF1010 IPI 493 IPI 504 IPI-493 IPI-504 IPI493 IPI504 NSC 330507 NSC-330507 retaspimycin hydrochloride tanespimycin |
Origin of Product |
United States |
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